An In-depth Technical Guide to the Synthesis and Characterization of E3 Ligase Ligand-Linker Conjugate 16 (A Representative Pomalidomide-PEG3-Acid Conjugate)
An In-depth Technical Guide to the Synthesis and Characterization of E3 Ligase Ligand-Linker Conjugate 16 (A Representative Pomalidomide-PEG3-Acid Conjugate)
Disclaimer: "E3 Ligase Ligand-linker Conjugate 16" is not a universally recognized, specific chemical entity. This guide presents a representative conjugate based on the widely used Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), functionalized with a polyethylene (B3416737) glycol (PEG) linker. This hypothetical molecule, herein designated Pomalidomide-PEG3-acid Conjugate 16 , serves as an illustrative example for researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A key component in the design and synthesis of PROTACs is the E3 ligase ligand-linker conjugate. This building block comprises a ligand that binds to an E3 ubiquitin ligase and a chemical linker with a terminal functional group for conjugation to a target protein ligand.
This guide provides a detailed overview of the synthesis and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG3-acid Conjugate 16 . Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] The attached 3-unit PEG linker provides a flexible chain of adequate length for PROTAC development, terminating in a carboxylic acid for subsequent amide bond formation with a ligand for a protein of interest.[3]
Data Presentation
The following tables summarize the key quantitative data for the representative Pomalidomide-PEG3-acid Conjugate 16 .
Table 1: Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₂₀H₂₃N₄O₇⁻ (as anion) | Calculated |
| Molecular Weight | 431.42 g/mol | Calculated |
| Appearance | White to Off-white Solid | Visual Inspection |
| Purity | ≥95% | HPLC |
| Solubility | Soluble in DMSO, DMF | Experimental Observation |
Table 2: Biological and Characterization Data
| Parameter | Value | Method of Determination |
| E3 Ligase Target | Cereblon (CRBN) | |
| Binding Affinity (IC₅₀ to CRBN) | ~157 nM (for parent pomalidomide)[4] | Fluorescence-based Thermal Shift Assay[5] |
| ¹H NMR | Conforms to structure | 400 MHz NMR Spectroscopy |
| Mass Spectrum (m/z) | [M-H]⁻ = 431.15 | LC-MS (ESI-) |
| HPLC Retention Time | Method-dependent | Reverse-Phase HPLC |
Signaling Pathway and Mechanism of Action
The primary function of a pomalidomide-based linker conjugate is to serve as a building block for a PROTAC that hijacks the CRBN E3 ligase. Once incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, bringing the entire CRL4^CRBN^ complex into proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 . These protocols are based on established literature procedures for the synthesis of similar compounds.[6][7][8]
Synthesis of Pomalidomide-PEG3-acid Conjugate 16
The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG3-acid linker.
Materials and Reagents:
-
4-Fluorothalidomide
-
Amino-PEG3-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add amino-PEG3-carboxylic acid (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with deionized water (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol (B129727) in dichloromethane) to yield the final product, Pomalidomide-PEG3-acid Conjugate 16 , as a solid.
Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Outcome: Assess purity of the final compound (should be ≥95%).[9]
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
System: LC-MS system with an electrospray ionization (ESI) source.
-
Method: Use chromatographic conditions similar to HPLC.
-
Ionization Mode: ESI negative mode to detect the deprotonated molecule [M-H]⁻.
-
Outcome: Confirm the molecular weight of the synthesized conjugate. The expected m/z for C₂₀H₂₃N₄O₇⁻ is 431.15.[10][11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiment: Acquire ¹H NMR spectrum.
-
Outcome: The resulting spectrum should show characteristic peaks corresponding to the pomalidomide core and the PEG linker, confirming the structure of the conjugate.
Experimental and Synthetic Workflow
The overall workflow for the synthesis and characterization of Pomalidomide-PEG3-acid Conjugate 16 is outlined below.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pomalidomide 4'-PEG2-acid | CAS 2140807-17-4 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
